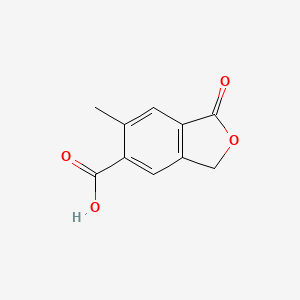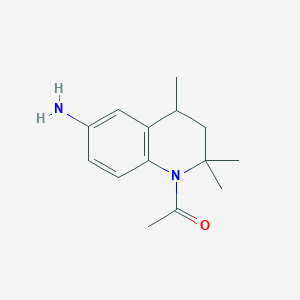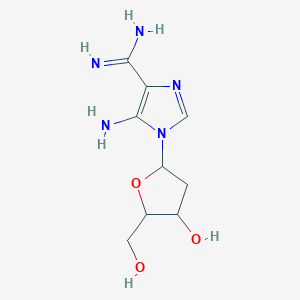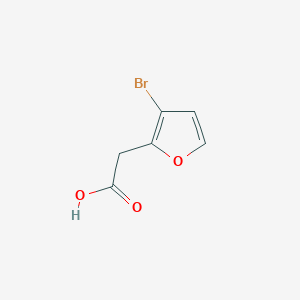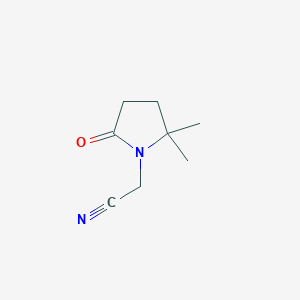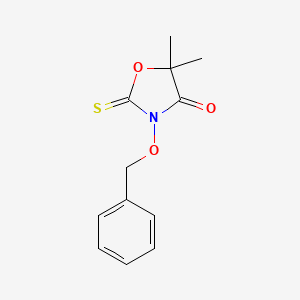
3-(Benzyloxy)-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a benzyloxy group attached to the third position of the oxazolidinone ring, along with two methyl groups at the fifth position and a thioxo group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyloxyacetic acid with thioisocyanate in the presence of a base to form the desired oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one can be scaled up by optimizing the reaction conditions and using larger quantities of starting materials. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxazolidinone ring can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound shares the benzyloxy group but has a pyridine ring instead of an oxazolidinone ring.
5,5-Dimethyl-2-thioxooxazolidin-4-one: Similar structure but lacks the benzyloxy group.
3-(Benzyloxy)-5,5-dimethyl-2-oxooxazolidin-4-one: Similar structure but has an oxo group instead of a thioxo group.
Uniqueness
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one is unique due to the combination of its benzyloxy, dimethyl, and thioxo groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
72887-56-0 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H13NO3S/c1-12(2)10(14)13(11(17)16-12)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
XDUHCLKDHZKKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


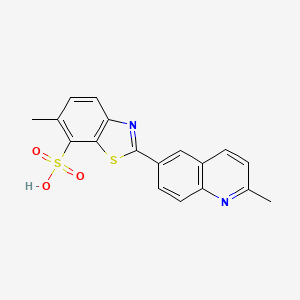
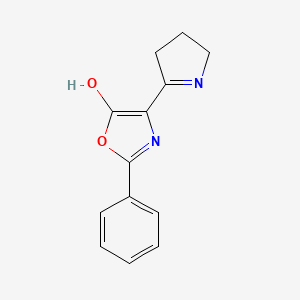
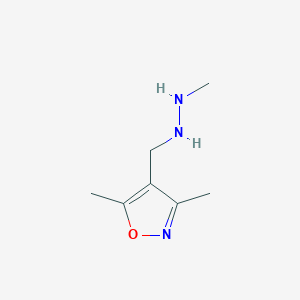
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
